Lipophilicity Enhancement via 2-Trifluoromethyl Substitution
The 2-trifluoromethyl group in 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid significantly increases lipophilicity compared to the unsubstituted benzothiazole-6-carboxylic acid. This is a class-level inference based on the well-documented effect of trifluoromethyl substitution on logP values in heterocyclic systems [1]. While direct experimental logP data for this specific compound is not available in the public domain, the predicted increase in lipophilicity is consistent with the behavior of structurally related 2-trifluoromethyl benzothiazoles, which exhibit enhanced membrane permeability and cellular uptake in biological assays [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted increase in logP relative to unsubstituted analog (exact value not publicly reported) |
| Comparator Or Baseline | Benzothiazole-6-carboxylic acid (CAS 3622-35-3), logP predicted ~1.5 |
| Quantified Difference | Not quantified in accessible literature |
| Conditions | Predicted based on computational models and class-level structure-property relationships |
Why This Matters
Higher lipophilicity is a critical parameter for medicinal chemists designing compounds with improved membrane permeability and oral bioavailability, directly impacting lead optimization decisions.
- [1] Charris, J., Camacho, J., Ferrer, R., Lobo, G., Barazarte, A., Gamboa, N., Rodrigues, J., & López, S. (2006). A convenient route to 2-substituted benzothiazole-6-carboxylic acids using nitrobenzene as oxidant. Journal of Chemical Research, 2006(12), 768-770. View Source
- [2] Kuujia. Cas no 55439-75-3 (2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid). Accessed 2026. View Source
